4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine
Overview
Description
This compound is a chemical substance with the molecular formula C12H17BO2 . It is also known as phenylboronic acid pinacol ester . At room temperature, it appears as a colorless oily substance . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method for preparing phenylboronic acid pinacol ester is to react tetramethyl-1,3,2-dioxaborolane with bromobenzene . Other methods involve borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of this compound has been studied using various methods such as X-ray diffraction . The analysis of optimized conformation by Density Functional Theory (DFT) indicated that the crystal structure was consistent with single crystal by X-ray diffraction .Chemical Reactions Analysis
This compound is often used in Suzuki coupling reactions in the presence of a platinum catalyst . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 303.2 g/mol . The compound has a density of 0.99±0.1 g/cm3 . Its melting point is 27-31°C and boiling point is 130°C/20mmHg .Scientific Research Applications
Synthesis and Structure Analysis
The compound has been used in the synthesis and structural analysis of various chemical compounds. For instance, it was involved in the synthesis of boric acid ester intermediates, and its structure was confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Single crystal X-ray diffraction was used for crystallographic and conformational analyses, and the molecular structures were further calculated using density functional theory (DFT) (Huang et al., 2021).
Application in Medicinal Chemistry
This compound was utilized in the synthesis of antimycobacterial agents. Specifically, derivatives of this compound showed significant activity against Mycobacterium tuberculosis strains, with promising safety profiles in terms of cytotoxicity (Biava et al., 2010).
Material Science and Engineering
In material science, the compound has been a part of the synthesis and characterization of various materials. For instance, its derivatives have been used in the creation of functionalized dibenzothiophenes via Suzuki coupling and microwave-assisted ring closure, providing insights into the synthesis of complex organic molecules (Rodríguez-Arístegui et al., 2011).
Biological Activity Studies
The compound has been part of research exploring its biological activities, such as its role in the inhibition of serine proteases including thrombin. This shows its potential applications in therapeutic and pharmacological research (Spencer et al., 2002).
Mechanism of Action
Target of Action
The primary targets of 4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine are currently unknown
Mode of Action
It is known that the compound contains a tetramethyl-1,3,2-dioxaborolane group, which is often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ function.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties would determine the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors . These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the biological targets.
Properties
IUPAC Name |
4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]thiomorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2S/c1-16(2)17(3,4)21-18(20-16)15-7-5-14(6-8-15)13-19-9-11-22-12-10-19/h5-8H,9-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSGZVFIGRBNQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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